KRAS G12D inhibitor 11
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Overview
Description
KRAS G12D inhibitor 11 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma and colorectal cancer . This compound has shown promise in inhibiting the KRAS G12D protein, thereby potentially offering a new therapeutic approach for cancers driven by this mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 11 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for the KRAS G12D protein . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used to ensure the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
KRAS G12D inhibitor 11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the inhibitor’s binding affinity.
Substitution: Substitution reactions are employed to introduce or replace functional groups, optimizing the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance or reduce its activity against the KRAS G12D protein .
Scientific Research Applications
KRAS G12D inhibitor 11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS G12D in cancer cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical studies for treating cancers driven by the KRAS G12D mutation.
Mechanism of Action
KRAS G12D inhibitor 11 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules. This inhibition disrupts the KRAS-mediated signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to reduced cell proliferation and tumor growth . The inhibitor stabilizes the inactive conformation of KRAS G12D, thereby preventing its activation and subsequent signaling .
Comparison with Similar Compounds
KRAS G12D inhibitor 11 is unique in its high selectivity and potency for the KRAS G12D mutation compared to other similar compounds. Some similar compounds include:
SHR1127: An orally bioavailable KRAS G12D inhibitor with excellent cellular activity and selectivity.
This compound stands out due to its unique binding interactions and high efficacy in preclinical models, making it a promising candidate for further development .
Biological Activity
The KRAS G12D mutation is a significant oncogenic driver in various cancers, particularly pancreatic cancer. The development of targeted inhibitors for this mutation has garnered substantial interest in the field of oncology. Among the promising candidates is KRAS G12D inhibitor 11 , specifically identified as MRTX-1133 . This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of KRAS G12D
KRAS is a member of the RAS gene family, which encodes proteins involved in transmitting signals within cells. The G12D mutation leads to constitutive activation of KRAS, resulting in uncontrolled cell proliferation and survival. This mutation is particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), making it a critical target for therapeutic intervention.
MRTX-1133 is a noncovalent inhibitor designed to selectively bind to the KRAS G12D mutant protein. Unlike other inhibitors that target KRAS mutations through covalent interactions, MRTX-1133 achieves its efficacy by:
- Binding Affinity : It exhibits picomolar binding affinity for KRAS G12D, which is crucial for effective inhibition.
- Induced Fit Mechanism : The compound forms a hydrogen bond with the G12D side chain, allowing for a dynamic adjustment that enhances specificity and binding stability .
- Inhibition of Downstream Signaling : By binding to both inactive and active forms of KRAS G12D, MRTX-1133 disrupts downstream signaling pathways essential for tumor growth and survival .
In Vitro Studies
In vitro assays have demonstrated that MRTX-1133 effectively inhibits the proliferation of cancer cell lines harboring the KRAS G12D mutation. The compound shows:
- Sub-nanomolar Affinity : Binding studies indicate that MRTX-1133 has sub-nanomolar affinities, allowing it to effectively compete with endogenous ligands .
- Dose-Dependent Inhibition : Cellular assays reveal that MRTX-1133 induces a dose-dependent reduction in cell viability among KRAS G12D mutant cells .
In Vivo Efficacy
Animal models have been utilized to evaluate the therapeutic potential of MRTX-1133:
- Xenograft Models : In xenograft models using human pancreatic cancer cells with KRAS G12D mutations, treatment with MRTX-1133 resulted in significant tumor growth inhibition compared to controls .
- Tumor Volume Reduction : Studies reported marked reductions in tumor volume, highlighting the compound's potential as an effective therapeutic agent against KRAS-driven malignancies .
Comparative Analysis with Other Inhibitors
A comparative analysis of MRTX-1133 with other known KRAS inhibitors reveals its unique advantages:
Compound | Type | Binding Affinity | Efficacy in PDAC Models | Notes |
---|---|---|---|---|
MRTX-1133 | Noncovalent | Picomolar | High | Selective for G12D |
Adagrasib | Covalent | Low nanomolar | Moderate | Targets G12C |
BI-2852 | Noncovalent | Micromolar | Low | Limited cellular activity |
TH-Z835 | Noncovalent | Micromolar | Variable | Off-target effects noted |
Case Studies
Recent studies have provided insights into the clinical implications of targeting KRAS G12D:
- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of MRTX-1133 in patients with advanced solid tumors harboring the KRAS G12D mutation.
- Combination Therapies : Investigations are exploring the potential for combining MRTX-1133 with other therapeutic agents to enhance anti-tumor efficacy and overcome resistance mechanisms.
Properties
Molecular Formula |
C29H38BN5O3 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
[1-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]boronic acid |
InChI |
InChI=1S/C29H38BN5O3/c1-20-6-3-7-21-8-4-10-26(27(20)21)35-17-13-24-25(18-35)31-29(38-19-23-9-5-14-33(23)2)32-28(24)34-15-11-22(12-16-34)30(36)37/h3-4,6-8,10,22-23,36-37H,5,9,11-19H2,1-2H3/t23-/m0/s1 |
InChI Key |
ICCOZNHBVIPEIG-QHCPKHFHSA-N |
Isomeric SMILES |
B(C1CCN(CC1)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OC[C@@H]6CCCN6C)(O)O |
Canonical SMILES |
B(C1CCN(CC1)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OCC6CCCN6C)(O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.